REACTION_CXSMILES
|
Cl[CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4].S[C:10]1[CH:11]=[C:12](O)C=[CH:14][CH:15]=1.C([O-])([O-])=O.[K+].[K+].OO.C(O[K])(C)(C)C.ICCCC=C>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[I-]>[CH3:8][O:7][N:5]([CH3:6])[C:3](=[O:4])[CH:2]=[CH:12][CH2:11][CH2:10][CH:15]=[CH2:14] |f:2.3.4,9.10|
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C)OC
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Name
|
|
Quantity
|
4.44 mL
|
Type
|
reactant
|
Smiles
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SC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
588 mg
|
Type
|
reactant
|
Smiles
|
ICCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[I-]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 23° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After this period of time, Merrifield resin (24 g, <2 mmol.g−1, <48.8 mmol) was added to the mixture
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Type
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TEMPERATURE
|
Details
|
the suspension was heated up to 50° C
|
Type
|
WAIT
|
Details
|
After 12 hours at this temperature
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Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
the resin was filtered
|
Type
|
WASH
|
Details
|
washed several times
|
Type
|
CUSTOM
|
Details
|
The resin was dried under reduced pressure to constant mass of 29.2 g
|
Type
|
ADDITION
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Details
|
Resin 2-49 (10 g, 0.81 mmol.g−1) was suspended in a 1:1 mixture of HFIP/CH2Cl2 (50 mL)
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Type
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STIRRING
|
Details
|
the resulting mixture was shaken for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
Resin 2-113 was then filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure to constant mass before subsequent use
|
Type
|
STIRRING
|
Details
|
After shaking
|
Type
|
CUSTOM
|
Details
|
the reaction for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was shaken for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resin was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried as before
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C
|
Type
|
WAIT
|
Details
|
After 8 h at this temperature
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the resin was filtered
|
Type
|
WASH
|
Details
|
washed several times with more toluene
|
Type
|
CUSTOM
|
Details
|
The combined toluene solutions were evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C=CCCC=C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 321 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 3.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |